4-cyclopropyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The crystal structures of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, 1, and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate, 2, are reported. The two molecules are non-planar as indicated by the dihedral angles between the heteroaryl rings of 53.94 (7)° in 1 and 70.68 (12)° in 2 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized new compounds with potential as antiulcer agents, demonstrating the versatility of similar chemical structures in drug development. For example, the synthesis and evaluation of imidazo[1,2-a]pyridines substituted at the 3-position aimed at antisecretory and cytoprotective antiulcer properties. Although none showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the potential of structurally related compounds in therapeutic applications (Starrett et al., 1989).
Antimicrobial and Antiviral Activities
The pursuit of novel antimicrobial agents has led to the synthesis of heterocyclic compounds containing a sulfonamido moiety, with some showing high antibacterial activities. This underscores the potential of similar compounds in addressing the need for new antibacterial agents (Azab et al., 2013). Additionally, the antiviral activities of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues have been explored, indicating the capacity of such structures to inhibit human cytomegalovirus and herpes simplex virus (Saxena et al., 1990).
Cardiotonic and Inotropic Activities
Research into the inotropic activity of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines has revealed that subtle changes in nitrogen position dramatically affect potency, offering insights into the development of new drugs for congestive heart failure (Spitzer et al., 1988).
Anticancer Research
Novel selenylated imidazo[1,2-a]pyridines have been studied for their potential in breast cancer chemotherapy, demonstrating the ability to inhibit cell proliferation and induce apoptosis, showcasing the potential therapeutic applications of compounds with similar structures in oncology (Almeida et al., 2018).
Mechanism of Action
Future Directions
Imidazole has broad range of chemical and biological properties, which makes it a significant component in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future research directions could involve exploring more therapeutic potentials of imidazole-containing compounds.
Properties
IUPAC Name |
4-cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-9-6-18-17(21)26(23,24)22-7-4-13(5-8-22)11-25-16-10-15(14-2-3-14)19-12-20-16/h6,9-10,12-14H,2-5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOTGZATQDNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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